3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
3-(4-Ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked via a carboxamide bridge to a phenyl group substituted with an imidazo[2,1-b]thiazole moiety. The ethoxyphenyl group at position 3 of the pyrazole and the methyl group at position 1 contribute to its unique physicochemical profile.
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-3-31-17-10-8-16(9-11-17)20-14-22(28(2)27-20)23(30)25-19-7-5-4-6-18(19)21-15-29-12-13-32-24(29)26-21/h4-15H,3H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHGEJUFEYUUIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 443.53 g/mol. The structure features a pyrazole core linked to an imidazo[2,1-b]thiazole moiety, which is known for its diverse biological activities.
Synthesis
The compound can be synthesized through a one-pot, three-component reaction involving aryl glyoxal monohydrates, quinoline-2,4-diol, and 2-amino-[1,3,4]-thiazole derivatives. This method has been optimized to improve yield and purity, typically achieving over 95% purity in laboratory settings .
Anticancer Activity
Recent studies have shown that compounds containing imidazo[2,1-b]thiazole structures exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines such as pancreatic ductal adenocarcinoma (PDAC) cells (SUIT-2, Capan-1, Panc-1). It demonstrated half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM, indicating potent antiproliferative effects .
- Mechanism of Action : The anticancer activity is believed to be related to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it may target the PI3K/Akt/mTOR pathway, which is crucial for tumor growth .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising results in anti-inflammatory assays:
- In vitro Inhibition : It exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Summary of Biological Activities
| Activity Type | Cell Lines/Models | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | SUIT-2 | 5.11 - 10.8 | |
| Capan-1 | |||
| Panc-1 | |||
| Anti-inflammatory | Various inflammatory models | Comparable to dexamethasone |
Case Studies
One notable study involved the administration of the compound in murine models with induced tumors. The results indicated a significant reduction in tumor size and weight compared to control groups. This suggests that the compound not only inhibits cancer cell proliferation but may also induce apoptosis in malignant cells.
Scientific Research Applications
The compound has been evaluated for a range of biological activities:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For example, it has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism of action may involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
- Case Study : In vitro assays demonstrated that certain derivatives exhibited low IC50 values, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Research indicates that compounds with similar structures have exhibited antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the thiazole ring is often linked to enhanced antibacterial activity.
- Case Study : A related study reported that thiazole derivatives showed significant antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting that modifications in the structure could lead to enhanced efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings or modifications to the pyrazole and thiazole components can significantly influence its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution on phenyl rings | Alters binding affinity to target proteins |
| Variations in alkyl groups | Affects solubility and bioavailability |
| Changes in functional groups | Modulates interaction with biological targets |
Comparison with Similar Compounds
Core Structural Motifs and Substituent Variations
The table below highlights key structural differences between the target compound and selected analogs:
Key Observations :
- The ethoxy group in the target compound may enhance metabolic stability compared to methoxy or chloro substituents in analogs .
Hypothetical Pharmacological and Physicochemical Profiles
While direct activity data for the target compound are unavailable, comparisons with analogs suggest:
- Kinase Inhibition Potential: The imidazothiazole and carboxamide groups are common in kinase inhibitors (e.g., ND-12025 ).
- Solubility and Bioavailability : The ethoxy group may improve solubility over chlorophenyl analogs (logP reduction) .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a pyrazole core followed by coupling with an imidazo-thiazole moiety. Key steps include:
- Condensation of hydrazine derivatives with ketones to form the pyrazole ring (e.g., ethanol-mediated reactions at controlled temperatures) .
- Optimization of coupling reactions (e.g., using NaH in toluene for nucleophilic substitutions) to attach the imidazo-thiazole group .
- Yield improvement strategies: Solvent choice (DMF for crystallization), temperature control (70–80°C for exothermic steps), and catalyst selection (e.g., Bleaching Earth Clay for heterocyclic couplings) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, with positive controls like doxorubicin .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
- Antimicrobial : Broth microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Include cytotoxicity testing on non-cancerous cells (e.g., HEK293) to evaluate selectivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from:
- Purity variations : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay conditions : Standardize protocols (e.g., serum concentration in cell cultures, incubation time) .
- Structural confirmation : Re-examine for trace impurities (e.g., residual solvents) and ensure correct stereochemistry via X-ray crystallography, as done for analogous pyrazoline derivatives .
- Cross-reference with structurally similar compounds (e.g., 5-(4-Fluorophenyl)pyrazole derivatives) to identify activity trends .
Q. What computational strategies are effective for predicting the binding mode of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like protein kinases (PDB: 3LD6 for 14-α-demethylase) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- Pharmacophore mapping : Align with known inhibitors (e.g., triazole antifungals) to identify critical H-bond donors/acceptors .
- Validate predictions with SPR (surface plasmon resonance) for binding kinetics () .
Q. How does the ethoxyphenyl substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to predict membrane permeability. Ethoxy groups increase logP, enhancing absorption but potentially reducing solubility .
- Metabolic stability : Perform microsomal assays (human liver microsomes) to assess CYP450-mediated oxidation of the ethoxy group .
- SAR studies : Compare with analogs (e.g., 4-methoxyphenyl or unsubstituted phenyl derivatives) to isolate the ethoxy group’s contribution .
Comparative and Mechanistic Questions
Q. How does this compound’s activity profile compare to structurally related imidazo-thiazole derivatives?
- Methodological Answer :
- Activity benchmarking : Test against N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide in parallel assays .
- Structural differentiation : The pyrazole-carboxamide moiety may enhance kinase inhibition vs. cyclohexane-based analogs, which show weaker π-π stacking .
- Use QSAR models to correlate substituent electronegativity (e.g., ethoxy vs. methyl) with IC values .
Q. What experimental approaches can elucidate the compound’s mechanism of action in anti-inflammatory pathways?
- Methodological Answer :
- Transcriptomics : RNA-seq analysis of treated macrophages to identify downregulated NF-κB pathway genes .
- Western blotting : Quantify phosphorylated IκBα levels to confirm inhibition of inflammatory signaling .
- In vivo models : Use carrageenan-induced paw edema in rats, dosing at 10–50 mg/kg .
Data Analysis and Optimization
Q. What strategies mitigate off-target effects observed in cytotoxicity studies?
- Methodological Answer :
- Selective functionalization : Introduce polar groups (e.g., hydroxyl) to reduce non-specific binding .
- Proteomics : Perform affinity purification-mass spectrometry (AP-MS) to identify unintended protein interactors .
- Dose optimization : Use Hill slope analysis to determine the therapeutic window in dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
